2-Chloro-5-fluoro-3-(trifluoromethyl)-benzaldehyde
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Description
“2-Chloro-5-fluoro-3-(trifluoromethyl)-benzaldehyde” is a fluorinated pyridine derivative . It has a molecular weight of 199.53 . It’s a key intermediate for the synthesis of various compounds .
Synthesis Analysis
The synthesis of fluorinated pyridines like “2-Chloro-5-fluoro-3-(trifluoromethyl)-benzaldehyde” is a topic of interest due to their unique physical, chemical, and biological properties . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles are presented .Molecular Structure Analysis
The molecular structure of “2-Chloro-5-fluoro-3-(trifluoromethyl)-benzaldehyde” is characterized by the presence of a trifluoromethyl group, which is a strong electron-withdrawing substituent . This gives the compound unique physicochemical properties .Chemical Reactions Analysis
The chemical reactions involving “2-Chloro-5-fluoro-3-(trifluoromethyl)-benzaldehyde” are influenced by the presence of the trifluoromethyl group . The compound participates in various reactions, including substitution reactions .Physical And Chemical Properties Analysis
“2-Chloro-5-fluoro-3-(trifluoromethyl)-benzaldehyde” is a solid at 20°C . It has a molecular weight of 145.56 . The compound has reduced basicity and is usually less reactive than its chlorinated and brominated analogues .Mechanism of Action
Future Directions
properties
IUPAC Name |
2-chloro-5-fluoro-3-(trifluoromethyl)benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF4O/c9-7-4(3-14)1-5(10)2-6(7)8(11,12)13/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNHJOOROLZMUOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)Cl)C(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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